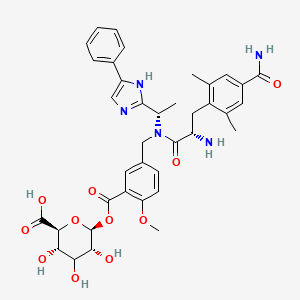
Eluxadoline-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eluxadoline-glucuronide is a metabolite of eluxadoline, a compound used primarily for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Eluxadoline acts as a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist . The glucuronide form is produced through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eluxadoline-glucuronide involves the glucuronidation of eluxadoline. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Eluxadoline-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, reverting it back to eluxadoline. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically requires an aqueous solution with a slightly acidic to neutral pH, optimal for beta-glucuronidase activity. The major product of this reaction is eluxadoline .
Scientific Research Applications
Eluxadoline-glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of eluxadoline in the body.
Drug Development: Understanding the formation and breakdown of this compound helps in optimizing the dosing and efficacy of eluxadoline.
Toxicology: It is studied to assess the safety and potential side effects of eluxadoline.
Mechanism of Action
Eluxadoline-glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of eluxadoline. The parent compound, eluxadoline, exerts its effects by binding to mu-opioid, kappa-opioid, and delta-opioid receptors in the gastrointestinal tract, reducing bowel contractions and alleviating symptoms of IBS-D .
Comparison with Similar Compounds
Eluxadoline-glucuronide can be compared with other glucuronide metabolites of opioid receptor agonists. Similar compounds include:
Morphine-6-glucuronide: A metabolite of morphine with potent analgesic effects.
Buprenorphine-glucuronide: A metabolite of buprenorphine used in opioid addiction treatment.
This compound is unique in its specific application for IBS-D treatment, whereas other glucuronide metabolites are primarily associated with pain management and opioid addiction therapy .
Properties
Molecular Formula |
C38H43N5O11 |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1 |
InChI Key |
RPUCMARASNAOQJ-PVRKZBINSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O)[C@@H](C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















